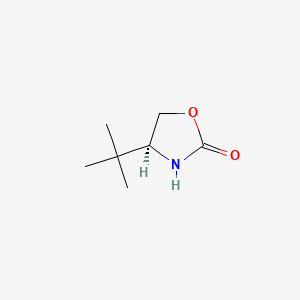

(S)-(-)-4-tert-Butyl-2-oxazolidinone

Description

Significance and Historical Context of Chiral Auxiliaries in Organic Chemistry

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.com After guiding the transformation, the auxiliary is removed, leaving the desired stereoisomer of the product, and can often be recovered for reuse. wikipedia.orgepfl.ch This strategy is a cornerstone of asymmetric synthesis, a field dedicated to producing specific enantiomers of chiral molecules. The significance of this control is immense, as most biological molecules, including many pharmaceutical targets, exist as a single enantiomer, and different enantiomers of the same compound can have vastly different biological activities. numberanalytics.comwikipedia.org

The concept of using chiral auxiliaries to control stereochemistry gained traction in the 1970s as chemists sought more efficient and selective synthetic methods. numberanalytics.comnumberanalytics.com Pioneering work in this area includes that of Elias James Corey in 1975, who introduced the use of chiral 8-phenylmenthol, and Barry Trost, who utilized chiral mandelic acid in 1980. wikipedia.orgepfl.ch These early developments paved the way for a wide range of auxiliaries designed to provide reliable and predictable stereochemical control, revolutionizing the synthesis of complex, enantiomerically pure molecules. numberanalytics.com Chiral auxiliaries are valued because they are reliable, well-studied, and lead to the formation of diastereomeric intermediates, which can be readily separated using standard laboratory techniques like chromatography or crystallization. wikipedia.orgrsc.org

Evolution and Prominence of Oxazolidinones as Chiral Auxiliaries

Among the various classes of chiral auxiliaries developed, oxazolidinones have achieved remarkable prominence, largely due to the work of David A. Evans, who first reported their use in asymmetric aldol (B89426) condensations in 1981. wikipedia.orgnih.gov These auxiliaries, often referred to as "Evans' oxazolidinones," are typically synthesized from readily available and optically pure α-amino acids, which are reduced to form β-amino alcohols before cyclization. santiago-lab.comorgsyn.org

The effectiveness of oxazolidinone auxiliaries stems from their rigid, five-membered ring structure and the substituents at the 4 and 5 positions. wikipedia.org When an acyl group is attached to the nitrogen atom of the oxazolidinone, the substituents (such as a phenylmethyl or tert-butyl group at the C4 position) create a defined chiral environment. This sterically demanding environment effectively shields one face of the enolate derived from the acyl group, forcing electrophiles to approach from the less hindered face. This mechanism provides high levels of diastereoselectivity in numerous key carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com

The power of this approach was classically demonstrated in David A. Evans' total synthesis of the macrolide cytovaricin, where oxazolidinone auxiliaries were instrumental in controlling the stereochemistry of one asymmetric alkylation and four asymmetric aldol reactions, which successfully established nine stereocenters. epfl.chepfl.ch Because of their reliability and versatility, oxazolidinone auxiliaries are frequently the method of choice, particularly in the early stages of drug development and the synthesis of complex natural products. wikipedia.orgrsc.org

Specific Role of (S)-(-)-4-tert-Butyl-2-oxazolidinone in Enantioselective Transformations

This compound is a specific and highly effective member of the Evans' auxiliary family. The defining feature of this auxiliary is the sterically demanding tert-butyl group at the 4-position. This bulky group provides an exceptionally high degree of facial shielding for the attached N-acyl enolate, leading to excellent stereocontrol in a variety of enantioselective transformations. nih.govrsc.org Research has shown that bulky alkyl groups on the oxazolidinone ring are beneficial for achieving high enantioinduction. rsc.org

This auxiliary is widely employed in asymmetric synthesis to produce chiral molecules with a high degree of enantiopurity. chemimpex.com Its N-acylated derivatives are particularly useful in asymmetric alkylation and aldol reactions, which are fundamental processes for building complex molecular architectures. The predictable and high diastereoselectivity achieved with this auxiliary makes it a valuable tool for synthetic organic chemists.

Below is a table summarizing research findings on the use of tert-butyl substituted oxazolidinones in enantioselective reactions.

| Reaction Type | Substrate/Electrophile | Key Findings | Selectivity/Yield | Reference |

| Asymmetric Hydrogenation | tert-Butyl substituted 2-oxazolone | Bulky alkyl groups like tert-butyl are beneficial for enantioinduction. | 90% ee, 83% yield | rsc.org |

| Asymmetric Alkylation | Bicyclo[1.1.1]pentane (BCP) derivatives | The substitution pattern on the chiral auxiliary is crucial for efficiency. | Good yields and excellent diastereoselectivity. | nih.gov |

| Asymmetric Reductive Cross-Coupling | Ketimines and alkyl iodides | A tert-butyl group on the ester fragment of the ketimine was well-tolerated. | Minimal impact on reaction efficiency. | acs.org |

| Asymmetric Aldol Reaction | Aldehyde Substrates | Forms a (Z)-enolate that reacts with high diastereoselectivity to set two contiguous stereocenters. | High diastereoselectivity | wikipedia.org |

The robust nature and high stereodirecting ability of this compound ensure its continued application in the synthesis of chiral drugs, agrochemicals, and complex natural products. chemimpex.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHGFGTMLOSKM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426210 | |

| Record name | (S)-(-)-4-tert-Butyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54705-42-9 | |

| Record name | (S)-(-)-4-tert-Butyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-tert-butyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 4 Tert Butyl 2 Oxazolidinone and Its Analogs

Conventional Synthetic Routes to Oxazolidinones

Traditional methods for synthesizing the oxazolidinone ring often involve the cyclization of β-amino alcohols with a one-carbon (C1) carbonyl source. These routes are well-established and widely used for their reliability.

Phosgene (B1210022) and its Derivatives: Phosgene (COCl₂) and its safer liquid equivalent, triphosgene (B27547), are highly reactive and effective for the cyclization of β-amino alcohols. nih.govacs.org The reaction typically proceeds rapidly to form the corresponding oxazolidinone. For instance, the carbonylation of trifluoromethylated amino alcohols with phosgene has been shown to produce oxazolidinones. nih.gov Similarly, α-tertiary amino alcohols can undergo intramolecular cyclization with triphosgene to yield oxazolidinones with retained enantiopurity. acs.org

Urea (B33335): Urea serves as a non-toxic and inexpensive C1 source for oxazolidinone synthesis. The reaction with a 2-aminoethanol derivative under solvent-free conditions, often catalyzed by metal oxides like CeO₂, can produce 2-oxazolidinone (B127357) with high conversion and selectivity. researchgate.net Microwave-assisted synthesis using urea and ethanolamine (B43304) has also been reported as an efficient method. nih.gov

Diethyl Carbonate: Diethyl carbonate is a less hazardous alternative to phosgene for effecting the cyclization of amino alcohols. nih.govnih.gov This reaction is often performed at elevated temperatures with a base catalyst, such as sodium methoxide (B1231860) or potassium carbonate, to facilitate the intramolecular ring closure. nih.govnih.govchemicalbook.com Studies have shown a preference for the formation of the five-membered oxazolidinone ring over larger ring systems. nih.gov Microwave-assisted methods using diethyl carbonate can significantly shorten reaction times. nih.gov

Table 1: Comparison of Conventional C1-Building Blocks for Oxazolidinone Synthesis

| C1-Building Block | Advantages | Disadvantages | Typical Conditions |

| Phosgene/Triphosgene | High reactivity, high yields | Highly toxic, requires careful handling | Often low temperature, may not require a catalyst |

| Urea | Low cost, non-toxic, safe | Can require high temperatures, potential for side reactions | High temperature (e.g., 150 °C), often with a catalyst (e.g., CeO₂) researchgate.net |

| Diethyl Carbonate | Safer than phosgene, readily available | Requires elevated temperatures, often needs a base catalyst | High temperature (e.g., 130-150 °C), base catalyst (e.g., K₂CO₃, NaOMe) nih.govchemicalbook.com |

In the synthesis of complex molecules containing the oxazolidinone framework, protecting groups are crucial for achieving selectivity and preventing unwanted side reactions. jocpr.com The strategic installation and removal of these groups allow for the controlled manipulation of multifunctional compounds. jocpr.comresearchgate.net

Protecting groups can be used to temporarily mask reactive functional groups, such as hydroxyl or amino groups, on the β-amino alcohol precursor or other parts of the molecule. jocpr.com For example, in the synthesis of oligosaccharides, an oxazolidinone can itself act as a protecting group for both the 2-amino and 3-hydroxyl groups of a glucosamine (B1671600) donor, influencing the stereochemical outcome of glycosylation reactions. researchgate.netacs.org The choice of protecting group is critical and depends on its stability to various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. jocpr.com Common protecting groups used in related syntheses include Boc (tert-butyloxycarbonyl) for amines and various silyl (B83357) or benzyl (B1604629) ethers for hydroxyl groups. jocpr.com

Advanced and Stereoselective Synthesis Approaches

The demand for enantiomerically pure oxazolidinones has driven the development of more sophisticated and highly stereoselective synthetic methods.

A powerful strategy for accessing chiral 4-substituted 2-oxazolidinones is the catalytic asymmetric hydrogenation of prochiral 4-substituted 2-oxazolones. nih.gov This method involves the reduction of a carbon-carbon double bond in the oxazolone (B7731731) ring using a chiral catalyst, which transfers stereochemical information to the product. wikipedia.org

Ruthenium(II) complexes bearing chiral ligands, such as those derived from trans-chelating chiral bisphosphines (e.g., PhTRAP), have proven highly effective for this transformation. nih.govnih.gov These catalyst systems can achieve excellent enantioselectivities (up to 96% ee) and high yields for a variety of substrates. nih.gov The reaction is scalable and demonstrates the utility of converting an achiral starting material into a valuable chiral product in a single, atom-economical step. nih.govrsc.org

Table 2: Research Findings in Catalytic Asymmetric Hydrogenation of 2-Oxazolones

| Catalyst System | Key Features | Reported Performance | Reference |

| Ru(II)-NHC | Ruthenium(II)-N-heterocyclic carbene catalyst | Up to 99% yield and 96% enantiomeric excess (ee) | nih.gov |

| Ru-PhTRAP | Ruthenium with trans-chelating chiral bisphosphine ligand | Highly enantioselective for N-Boc-oxazoles | nih.gov |

Another approach involves the synthesis of a racemic or diastereomeric mixture of substituted oxazolidinones, followed by separation of the desired enantiomer. The synthesis of 4-substituted oxazolidinones can be achieved through various means, including the Lewis acid-catalyzed ring-opening of bicyclic aziridines with alcohols. iwu.edu

Once a racemic mixture is obtained, chromatographic resolution is a widely used technique for separating the enantiomers. nih.gov This is typically accomplished using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). rsc.org The different interactions between the two enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. youtube.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have been shown to be effective for the enantioseparation of oxazolidinone analogues. nih.gov The choice of mobile phase and the specific chiral stationary phase can significantly influence the resolution. nih.govresearchgate.net

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 building block is a highly attractive and sustainable approach for synthesizing oxazolidinones. researchgate.netrsc.orgresearchgate.net Several catalytic strategies have been developed to facilitate the incorporation of CO₂ into organic substrates.

One such method involves the reaction of aziridines with CO₂. rsc.orgnih.gov This cycloaddition can be catalyzed by various systems, including aluminum-based catalysts, to produce oxazolidinones with high regioselectivity under relatively mild conditions. nih.gov

A more advanced, one-step approach combines CO₂ fixation with an intramolecular aza-Michael addition. helsinki.fi In this process, a γ-brominated Michael acceptor, an amine, and CO₂ react in the presence of a base catalyst like 1,1,3,3-tetramethylguanidine (B143053) (TMG). The reaction proceeds through the formation of a carbamate (B1207046), which then undergoes a ring-closing intramolecular aza-Michael addition to furnish the 3,4-disubstituted 2-oxazolidinone core. This modular synthesis is performed under mild conditions and tolerates a wide range of functional groups, offering a versatile route to diverse oxazolidinone structures. helsinki.fi

Radical Amino-Oxygenation Reactions for 5-Substituted Oxazolidinones

A novel and efficient method for the synthesis of 5-substituted 2-oxazolidinones involves the copper-catalyzed radical amino-oxygenation of alkenes. rsc.org This strategy facilitates the direct, one-step formation of both a C–N and a C–O bond across an alkene double bond. The reaction utilizes readily available alkene feedstocks and amine-derived tert-butyl chloro-carbamates. rsc.org

A key advantage of this protocol is its operational simplicity and adherence to green chemistry principles. The catalytic system functions effectively without the need for an exogenous ligand or a base, and can use environmentally benign solvents like ethyl acetate. rsc.org This atom-economic process provides exclusive regioselectivity for 5-substituted 2-oxazolidinones, a class of compounds that are often challenging to synthesize selectively via traditional methods. rsc.org Traditional approaches frequently yield 4-substituted or 4,5-disubstituted oxazolidinones. rsc.org

The reaction demonstrates broad substrate scope and functional group tolerance, affording products in yields ranging from 21–78%. rsc.org The resulting 5-substituted 2-oxazolidinones can be subsequently converted into valuable β-amino alcohols, highlighting the synthetic utility of this method. rsc.org

Table 1: Copper-Catalyzed Radical Amino-Oxygenation of Alkenes

This interactive table summarizes the key features of the copper-catalyzed synthesis of 5-substituted 2-oxazolidinones.

| Feature | Description | Source |

| Reaction Type | Radical Amino-Oxygenation | rsc.org |

| Catalyst | Earth-abundant copper salt | rsc.org |

| Reactants | Alkenes, Amine-derived tert-butyl chloro-carbamates | rsc.org |

| Key Advantage | One-step C-N and C-O bond formation | rsc.org |

| Conditions | Exogenous ligand- and base-free | rsc.org |

| Regioselectivity | Exclusive formation of 5-substituted products | rsc.org |

| Yields | 21–78% | rsc.org |

Enzymatic and Biocatalytic Synthesis and Resolution

Biocatalysis offers a powerful alternative for producing enantiopure oxazolidinones, leveraging the high stereoselectivity of enzymes.

Enzymatic Hydrolysis of Racemic 2-Oxazolidinone Esters

Kinetic resolution via enzymatic hydrolysis is a well-established method for separating enantiomers of oxazolidinone derivatives. This technique commonly employs lipases to selectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted. Research has shown that lipases, such as lipoprotein lipase (B570770) (LPL) from Pseudomonas aeruginosa, exhibit excellent enantioselectivity in the hydrolysis of racemic 5-acyloxymethyl-3-alkyl-2-oxazolidinones. tandfonline.comtandfonline.com

In a typical resolution, the racemic ester of the target oxazolidinone is subjected to hydrolysis by the lipase. For instance, when racemic 5-hexanoyloxymethyl-3-tert-butyl-oxazolidin-2-one is treated with lipoprotein lipase Amano 3 (L.P.L. Amano 3), the enzyme preferentially hydrolyzes the (R)-ester to the corresponding (R)-alcohol. tandfonline.com This leaves the desired (S)-ester untouched, which can then be separated from the (R)-alcohol. The (S)-ester is subsequently hydrolyzed chemically to yield the final (S)-5-hydroxymethyl-3-tert-butyl-oxazolidin-2-one with high optical purity. tandfonline.com

This method has been successfully applied to various substrates, consistently producing the (R)-alcohols and (S)-esters with high enantiomeric excess (e.e.). tandfonline.com For example, the hydrolysis of (R,S)-5-hexanoyloxymethyl-3-tert-butyl-oxazolidin-2-one with L.P.L. Amano 3 resulted in (S)-5-hydroxymethyl-3-tert-butyl-oxazolidin-2-one with an enantiomeric excess of 99%. tandfonline.com

Table 2: Enzymatic Resolution of Racemic 2-Oxazolidinone Esters via Hydrolysis

This interactive table presents findings from the enzymatic resolution of various oxazolidinone esters.

| Racemic Substrate | Enzyme | Products | Enantiomeric Excess (e.e.) | Source |

| (R,S)-5-hexanoyloxymethyl-3-tert-butyl-oxazolidin-2-one | Lipoprotein lipase Amano 3 | (R)-alcohol + (S)-ester | 99% for (S)-alcohol (after hydrolysis of ester) | tandfonline.com |

| (R,S)-5-octanoyloxymethyl-3-isopropyl-oxazolidin-2-one | Lipoprotein lipase Amano 3 | (R)-alcohol + (S)-ester | 99% for (S)-alcohol (after hydrolysis of ester) | tandfonline.com |

| (R,S)-5-butanoyloxymethyl-3-phenyl-2-oxazolidinone | Lipoprotein lipase (LPL) | (R)-alcohol + (S)-ester | 96% for (R)-alcohol, 100% for (S)-alcohol (after hydrolysis of ester) | tandfonline.com |

| (R,S)-5-hexanoyloxymethyl-2-oxazolidinone | Lipoprotein lipase (LPL) | (R)-alcohol + (S)-ester | 97% for (R)-alcohol, 99% for (S)-alcohol (after hydrolysis of ester) | tandfonline.com |

Stereochemical Inversion Strategies for (R)-Isomers to (S)-Isomers

The stereochemical inversion of (R)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone to its (S)-enantiomer is achieved through a multi-step chemical transformation. The process begins with the (R)-alcohol obtained from the enzymatic hydrolysis. A key step in this sequence involves the formation of a cyclic intermediate, (R)-3-N-ethoxycarbonyl-N-tert-butylamino-1,2-epoxypropane. tandfonline.com

Applications of S 4 Tert Butyl 2 Oxazolidinone As a Chiral Auxiliary

Fundamental Asymmetric Carbon-Carbon Bond Formations

The steric hindrance provided by the tert-butyl substituent at the C4 position of the oxazolidinone ring is fundamental to its function as a chiral auxiliary. wikipedia.org This feature directs the approach of electrophiles to the opposite face of the corresponding N-acyl enolate, thereby establishing a new stereocenter with a predictable configuration.

The Evans aldol (B89426) reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks for many natural products. wikipedia.orgyoutube.comscribd.com The methodology typically involves the N-acylation of (S)-(-)-4-tert-Butyl-2-oxazolidinone, followed by deprotonation to form a chelated (Z)-enolate. harvard.edu This enolate then reacts with an aldehyde to produce a syn-aldol adduct with high diastereoselectivity. youtube.comharvard.edu

The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. youtube.comharvard.edu The bulky tert-butyl group on the auxiliary orients itself in a pseudo-equatorial position to minimize steric strain, thereby exposing one face of the enolate for the aldehyde to approach. youtube.com Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base, are commonly used and are highly selective for the formation of (Z)-enolates, which subsequently lead to the syn-aldol product. harvard.edu The reaction is notable for simultaneously creating two new stereocenters with excellent control. wikipedia.org

A notable application of this methodology is in the synthesis of complex molecules like cytovaricin, where multiple stereocenters were established using Evans aldol reactions. wikipedia.org The auxiliary can be cleaved under mild conditions, such as with lithium hydroxide (B78521) and hydrogen peroxide, to yield the chiral β-hydroxy acid without epimerization, and the auxiliary can be recovered. williams.edu

Table 1: Diastereoselectivity in Evans Aldol Reactions

| N-Acyl Group | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propionyl | Benzaldehyde | 1. Bu₂BOTf, DIPEA, CH₂Cl₂; 2. PhCHO, -78 °C | >99:1 | 77 |

| Propionyl | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N, CH₂Cl₂; 2. i-PrCHO, -78 to 0 °C | 99:1 | 89 |

| Acetyl | Hydrocinnamaldehyde | Boron aldol conditions | High | High |

Data compiled from various sources. harvard.edunih.gov The table is for illustrative purposes and specific results can vary.

Asymmetric alkylation of enolates derived from N-acyl-(S)-4-tert-butyl-2-oxazolidinones is a reliable method for the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric purity. rsc.orgwilliams.edu The process involves the deprotonation of the N-acyl oxazolidinone with a strong base, typically at low temperatures, to form a rigid, chelated enolate. williams.edu The subsequent alkylation with an electrophile, such as an alkyl halide, occurs from the face opposite to the bulky tert-butyl group, leading to excellent diastereoselectivity. williams.edu

Bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are commonly used to generate the enolate. williams.edu The choice of base and reaction conditions can be crucial for achieving high selectivity. The reaction is applicable to a wide range of electrophiles, including primary and secondary alkyl halides, and has been a key step in the total synthesis of numerous natural products. rsc.org For instance, a highly diastereoselective alkylation was a crucial step in the synthesis of a bicyclooctanone building block for the diterpenoid vinigrol. thieme-connect.com More challenging alkylations, such as the introduction of a tertiary alkyl group, have been achieved using zirconium enolates and Lewis acid activation of the electrophile. nih.gov

Table 2: Diastereoselectivity in Asymmetric Alkylation

| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio | Yield (%) |

| Propionyl | Allyl iodide | NaHMDS | 98:2 | High |

| Phenylacetyl | tert-Butyl bromide | 1. ZrCp₂Cl₂, Et₃N; 2. t-BuBr, AgOTf | >95:5 | 78 |

| Propionyl | Benzyl (B1604629) bromide | LDA | >95:5 | 90 |

Data compiled from various sources. williams.edunih.gov The table is for illustrative purposes and specific results can vary.

The conjugate addition, or Michael reaction, of enolates derived from N-acyl-(S)-4-tert-butyl-2-oxazolidinones to α,β-unsaturated carbonyl compounds provides a powerful route to 1,5-dicarbonyl compounds with control over the newly formed stereocenters. The chiral auxiliary effectively directs the addition to one face of the Michael acceptor.

This strategy has been successfully applied in the synthesis of complex structures. For example, the lithium enolate of an N-acyl oxazolidinone can add to various Michael acceptors, such as nitroalkenes, with high diastereoselectivity. acs.org The reaction conditions, including the choice of Lewis acid and solvent, can significantly influence the stereochemical outcome. These conjugate additions are valuable for constructing intricate carbon skeletons found in natural products. nih.govyoutube.com

N-Acryloyl derivatives of (S)-4-tert-butyl-2-oxazolidinone serve as effective chiral dienophiles in asymmetric Diels-Alder reactions. thieme-connect.comacs.org The oxazolidinone auxiliary shields one face of the dienophile, forcing the diene to approach from the less hindered side, thus controlling the absolute stereochemistry of the resulting cycloadduct. youtube.com

These reactions are often promoted by Lewis acids, which coordinate to the carbonyl oxygen of the acryloyl group, locking it in a conformation that enhances the facial bias exerted by the auxiliary. This strategy has been used to synthesize complex cyclic systems with multiple stereocenters. For example, an intramolecular Diels-Alder reaction of a substrate bearing an oxazolidinone auxiliary was a key step in the asymmetric synthesis of α-himachalene. thieme-connect.com The predictable stereochemical outcome makes this a valuable tool in organic synthesis. nih.gov

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, can be rendered highly diastereoselective by using a chiral auxiliary like (S)-4-tert-butyl-2-oxazolidinone. nih.gov The N-(α-bromoacetyl) derivative of the auxiliary reacts with aldehydes or ketones in the presence of metals such as zinc (Zn) or samarium diiodide (SmI₂) to yield β-hydroxy acid derivatives. thieme-connect.comnih.gov

Excellent diastereoselectivities have been reported, often exceeding 95% de. nih.gov For instance, a SmI₂-mediated Reformatsky reaction between an achiral aldehyde and a chiral N-(α-bromoacetyl)oxazolidinone was a key step in the total synthesis of prostaglandin (B15479496) E₂ methyl ester, affording the product in high yield and diastereoselectivity. nih.gov The reaction's success relies on the formation of a rigid, chelated intermediate where the auxiliary dictates the facial selectivity of the carbonyl addition. acs.orgnih.govresearchgate.netrsc.org

Asymmetric Carbon-Heteroatom Bond Formations

Beyond carbon-carbon bond formation, this compound is also instrumental in directing the stereoselective introduction of heteroatoms, such as nitrogen and oxygen, at the α-position of a carbonyl group.

The enolates generated from N-acyl oxazolidinones can be trapped by electrophilic heteroatom sources. For instance, asymmetric α-hydroxylation can be achieved by reacting the enolate with an electrophilic oxygen source like a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or molecular oxygen. acs.orgnih.gov This provides a direct route to enantiomerically enriched α-hydroxy carboxylic acids.

Similarly, asymmetric amination can be accomplished by treating the enolate with an electrophilic nitrogen source, such as an azodicarboxylate. nih.gov For example, the potassium enolate of an N-acyl oxazolidinone reacts with trisyl azide (B81097) (2,4,6-triisopropylbenzenesulfonyl azide) to give the corresponding α-azido imide as a single diastereomer, which can then be converted to a chiral α-amino acid. nih.gov These methods are crucial for the synthesis of non-proteinogenic amino acids and other nitrogen-containing chiral building blocks. nih.gov

α-Aminoxylation of Metal Enolates

The α-aminoxylation of carbonyl compounds is a powerful method for installing a hydroxyl group at the α-position. Research has demonstrated the direct α-aminoxylation of N-acyl-1,3-oxazolidin-2-ones using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the aminoxylating agent. In a process catalyzed by copper(II) acetate, the metal enolate of the N-acyl oxazolidinone reacts with TEMPO to yield the corresponding Cα-aminoxylated adduct. This reaction highlights the ability of the oxazolidinone scaffold to direct reactions at the α-position, even under radical-mediated conditions. The presence of the imide group, which can chelate the metal enolate, is considered critical for the success of the reaction.

Hydroxymethylation and Aminomethylation

Hydroxymethylation and aminomethylation involve the addition of a one-carbon unit containing a hydroxyl or amino group, respectively, at the α-position of the acyl group. These reactions are fundamental C-C bond-forming processes that introduce valuable functionality.

Hydroxymethylation: This transformation is typically achieved through an aldol reaction of the chiral enolate with formaldehyde (B43269). The boron enolate of an N-acyl oxazolidinone, such as one derived from this compound, reacts with formaldehyde to produce the corresponding β-hydroxy product with high diastereoselectivity. This provides a reliable route to chiral α-substituted-β-hydroxy carboxylic acid derivatives after cleavage of the auxiliary.

Aminomethylation: Asymmetric aminomethylation can be accomplished through a Mannich-type reaction. The chiral enolate reacts with an iminium ion (a methylene (B1212753) iminium ion precursor), which is generated in situ. This reaction establishes a new stereocenter with the concomitant formation of a C-N bond, leading to the synthesis of chiral β-amino acids and their derivatives. nih.govresearchgate.net The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the electrophilic iminium ion. nih.gov

Total Synthesis of Complex Molecules and Natural Products

The reliability and high stereoselectivity afforded by this compound and related Evans auxiliaries have made them crucial in the total synthesis of numerous complex, biologically active molecules. rsc.org Their application in key bond-forming steps allows for the precise construction of multiple stereocenters. santiago-lab.com

Synthesis of β-Lactam Antibiotics

The β-lactam (azetidin-2-one) ring is the core structural motif of a vast class of antibiotics, including penicillins and cephalosporins. nih.govjmchemsci.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a primary method for constructing this four-membered ring. organic-chemistry.org When a chiral auxiliary is employed, this reaction can be rendered highly stereoselective.

Enantiopure oxazolidinones are excellent chiral auxiliaries for this purpose. nih.gov Specifically, a chiral glycine (B1666218) derivative featuring an oxazolidinone auxiliary can be converted into a ketene, which then reacts with an imine. The steric influence of the auxiliary on the oxazolidinone ring directs the cycloaddition, leading to the formation of optically active β-lactams with high diastereoselectivity. nih.gov This methodology has proven effective for creating libraries of chiral β-lactams, which are valuable for developing new antibiotic agents. nih.govnih.gov The incorporation of chiral oxazolidinone fragments at the C3 position of the β-lactam ring allows for total enantiocontrol of the process. nih.gov

| Reaction Type | Auxiliary | Key Feature | Outcome |

| Staudinger Reaction | Chiral Oxazolidinone | [2+2] Cycloaddition of ketene and imine | High diastereoselectivity in β-lactam formation nih.gov |

Nonproteogenic α-Amino Acids Synthesis

Nonproteogenic, or unnatural, α-amino acids are vital building blocks for many bioactive small molecules and therapeutic peptides. The use of this compound provides a robust and general method for their synthesis. The strategy relies on the diastereoselective alkylation of a chiral glycine enolate equivalent derived from the auxiliary.

The process begins with the acylation of the oxazolidinone with a protected glycine unit. This N-glycinyl oxazolidinone is then deprotonated to form a chiral enolate, which subsequently reacts with an alkyl halide. The bulky tert-butyl group of the auxiliary directs the incoming alkyl group to the opposite face, resulting in a highly stereoselective alkylation. After the new side chain is installed, the auxiliary is cleaved to yield the desired enantiomerically pure nonproteogenic α-amino acid.

Application in Aranorosin Antibiotics and Indole-2-acetamide Inhibitors

The utility of this compound extends to the synthesis of specific, complex natural products and enzyme inhibitors. nih.gov

Aranorosin Antibiotics: Aranorosin is a structurally unique antibiotic with antifungal and antitumor properties. A key step in its total synthesis involves the preparation of a complex fatty acid side chain. This was achieved through a highly diastereoselective α-alkylation of an imide, where the stereochemistry was directed by an Evans oxazolidinone auxiliary. This step was crucial for establishing the correct configuration at a key stereocenter within the side chain of the final natural product.

Indole-2-acetamide Inhibitors: Indole-based structures are common scaffolds in medicinal chemistry. nih.gov While direct evidence for the use of this compound in synthesizing indole-2-acetamide inhibitors is specific to particular synthetic campaigns, the general strategy for creating chiral α-substituted acetamides is well-established. The asymmetric alkylation of an N-bromoacetyl oxazolidinone enolate, followed by nucleophilic displacement of the bromide with a substituted indole (B1671886), provides a viable pathway to chiral indole-acetamide structures. This method allows for precise control over the stereocenter adjacent to the amide carbonyl, a feature often critical for potent and selective enzyme inhibition.

Contribution to Halichomycin Synthesis

Halichomycin is a complex antitumor agent whose synthesis represents a significant challenge. Synthetic efforts toward constructing the carbon backbone of halichomycin have utilized asymmetric synthesis strategies to set its numerous stereocenters. While specific literature detailing the use of this compound in the complete total synthesis is part of proprietary or specialized research, the construction of key fragments often relies on established methods like the Evans aldol or alkylation reactions. For instance, the synthesis of the C5-C18 fragment of halichomycin involves a stereoselective alkylation to assemble the carbon skeleton rapidly. scielo.org.mx The predictable stereocontrol offered by Evans-type auxiliaries makes them prime candidates for such critical bond constructions in the synthesis of complex fragments of natural products like halichomycin. nih.govscielo.org.mx

Role in Alkaloid Synthesis (e.g., (-)-Aurantioclavine)

Chiral oxazolidinones are established as crucial tools in the asymmetric synthesis of complex natural products, including various alkaloids. rsc.org They are particularly effective in controlling stereochemistry during the construction of intricate molecular frameworks. However, a review of synthetic routes for the indole alkaloid (-)-Aurantioclavine does not prominently feature the use of this compound. The total synthesis of (-)-Aurantioclavine has been accomplished through several other notable strategies, such as those employing N-tert-butanesulfinyl imines, palladium-catalyzed intramolecular allylic amination, and organocatalytic asymmetric aziridination. While Evans-type auxiliaries are a staple in natural product synthesis, the specific target of (-)-Aurantioclavine appears to be more commonly approached through these alternative asymmetric methods.

Enantioselective Proline Derivatives Synthesis

The asymmetric synthesis of substituted proline derivatives is an area of significant interest, and chiral oxazolidinones serve as effective auxiliaries in this context. Research has demonstrated new approaches to chiral proline derivatives starting from compounds like (R)- and (S)-tert-butyl-3-benzoyl-4-methylene-2-oxazolidin-5-one, which acts as a chiral Michael acceptor or dipolarophile. uow.edu.au

Two primary strategies have been employed:

Asymmetric 1,3-Dipolar Cycloaddition: Azomethine ylides, generated from N-alkylidene or N-arylidene imino esters, can react with the methylene group of the chiral oxazolidinone. This cycloaddition proceeds with a high degree of regio- and diastereoselectivity, with the dipole adding to the exo-cyclic methylene from the less sterically hindered face of the oxazolidinone ring. uow.edu.au

Asymmetric Michael Addition: Lithium enolates derived from imino esters undergo conjugate addition to the chiral methylene-oxazolidinone acceptor. uow.edu.au High levels of diastereoselectivity have been achieved in these reactions, particularly with bulky imines. uow.edu.au

These methods allow for the creation of highly functionalized, poly-substituted proline derivatives in good yields and with high enantiomeric purity after cleavage of the auxiliary. uow.edu.au

Table 1: Asymmetric Reactions for Proline Derivative Synthesis Using a Chiral Oxazolidinone Auxiliary

| Reaction Type | Reactants | Key Features | Outcome |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Chiral Methylene-Oxazolidinone | High regio- and diastereoselectivity; addition to the exo-cyclic double bond. uow.edu.au | Polyfunctionalized spiro-proline derivatives. uow.edu.au |

| Michael Addition | Lithium Enolate of Imino Ester + Chiral Methylene-Oxazolidinone | High diastereoselectivity, influenced by the steric bulk of the imine. uow.edu.au | Polyfunctionalized proline derivatives. uow.edu.au |

Application in Macrolide Synthesis (e.g., Cytovaricin)

The total synthesis of complex macrolides, which often contain numerous stereocenters, provides a clear demonstration of the power of oxazolidinone auxiliaries. The synthesis of Cytovaricin, a 22-membered macrolide with 17 stereocenters, by D.A. Evans and coworkers is a landmark example. bath.ac.uk The successful construction of this intricate molecule relied heavily on the Evans asymmetric aldol reaction to control the stereochemistry of key fragments. alfa-chemistry.com

Table 2: Use of Evans Aldol Reaction in Cytovaricin Synthesis

| Synthetic Fragment | Number of Key Aldol Reactions | Purpose of Reaction | Stereochemical Outcome |

| Spiroketal Unit | 2 | Installation of multiple stereocenters in the carbon backbone. | High diastereoselectivity for syn-aldol products. alfa-chemistry.com |

| Polyol Unit | 2 | Controlled formation of the polyol chain with defined stereochemistry. | High diastereoselectivity for syn-aldol products. alfa-chemistry.com |

Synthesis of (S)-β-Blockers

(S)-β-blockers, such as (S)-Atenolol and (S)-Propranolol, are an important class of pharmaceuticals where the therapeutic activity resides predominantly in the (S)-enantiomer. Consequently, their enantioselective synthesis is of high importance. While Evans oxazolidinone-mediated reactions, such as diastereoselective alkylations and aldol reactions, are a benchmark for asymmetric synthesis, their specific application in the industrial synthesis of common β-blockers is not widely documented in the reviewed literature. rsc.orgwilliams.edu

The synthesis of these drugs is often achieved through other methods. For example, the synthesis of (S)-Atenolol has been accomplished with high enantiomeric excess using a lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate. nih.gov Other approaches for (S)-Propranolol involve the asymmetric hydrolysis of racemic epichlorohydrin (B41342) using chiral catalysts or strategies based on the desymmetrization of glycerol. sioc-journal.cnresearchgate.netscielo.br Although the N-acyl oxazolidinone platform is theoretically capable of generating the chiral side chain of β-blockers via alkylation with a protected aryloxy-epoxide precursor, established manufacturing routes appear to favor alternative catalytic or enzymatic resolution strategies.

Mechanistic Investigations and Stereochemical Control Principles

Elucidating Stereochemical Induction Mechanisms

The ability of this oxazolidinone to control the stereochemical outcome of reactions is not arbitrary; it is based on well-defined and studied principles of molecular interaction and steric influence.

A key concept applicable to the use of chiral auxiliaries is the "Self-Regeneration of Stereocenters" (SRS) principle, as described by Seebach. ethz.ch This principle outlines a four-step sequence to replace a substituent at a single stereogenic center without racemization. ethz.ch The process involves:

The diastereoselective generation of a temporary new center of chirality.

The trigonalization of the original stereocenter by removing a substituent.

The diastereoselective introduction of a new chemical group, guided by the temporary center.

The removal of the temporary chiral center to yield the final product. ethz.ch

This methodology allows for the alkylation of compounds like 2- and 3-amino, hydroxy-, and sulfanylcarboxylic acids, creating tertiary carbon centers without the need for a separate chiral auxiliary in the traditional sense, as the chirality is effectively regenerated within the molecule. ethz.ch The aldehyde used to create the temporary acetal (B89532) unit is considered the auxiliary and is regenerated during the final hydrolysis step. ethz.ch

The steric bulk of the tert-butyl group at the C4 position is paramount to the high degree of diastereoselectivity achieved with this auxiliary. ethz.ch In reactions such as alkylations of N-acylated oxazolidinones, the first step is deprotonation to form a rigid metal-chelated (Z)-enolate. williams.edu The large tert-butyl group effectively shields one face of the planar enolate. williams.edu Consequently, an incoming electrophile, such as an alkyl halide, is directed to attack from the less sterically hindered face, which is trans to the bulky tert-butyl substituent. williams.edu This steric blockade is the primary source of the high diastereoselectivity observed in these reactions, leading to a predictable and controllable formation of a new stereocenter. ethz.chwilliams.edu

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a synthetic route to control the absolute configuration of new stereocenters. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a prominent class of such auxiliaries. wikipedia.orgresearchgate.net They are typically prepared from readily available amino alcohols. wikipedia.org The process involves acylating the nitrogen atom of the oxazolidinone, which is often achieved by deprotonation with a strong base like n-butyllithium followed by the addition of an acyl chloride. williams.eduwikipedia.org

Once the N-acyl group is in place, it can be enolized, and the resulting enolate can participate in various carbon-carbon bond-forming reactions, including aldol (B89426) additions and alkylations. wikipedia.orgscielo.org.mx The inherent chirality of the auxiliary, combined with the steric influence of its substituent (like the tert-butyl group), directs the approach of the reactant to the enolate, resulting in the formation of one diastereomer in significant excess. williams.eduscielo.org.mx After the desired stereocenter has been created, the auxiliary is cleaved from the product, a process that ideally allows for its recovery and reuse. sigmaaldrich.com

Computational Chemistry Approaches in Mechanistic Studies

To complement experimental findings, computational chemistry provides powerful tools for investigating reaction mechanisms and predicting biological interactions at a molecular level.

Density Functional Theory (DFT) has become a valuable tool for studying the mechanisms of reactions involving oxazolidinone derivatives. nih.gov DFT calculations can be used to model the electronic structure of molecules, helping to predict their reactivity and the pathways of chemical reactions. nih.gov For instance, in studies of oxazolidinone-based compounds, DFT is employed to analyze their molecular properties and to screen for binding efficacies against biological targets. nih.gov These computational studies provide insights into the stability of reaction intermediates and transition states, which helps in understanding and optimizing reaction conditions for higher stereoselectivity.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an oxazolidinone derivative, and a biological macromolecule (receptor), like an enzyme or protein. nih.govresearchgate.net

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov In the context of oxazolidinones, which are known for their antimicrobial and antineoplastic activities, docking studies have been performed to understand how these compounds interact with their biological targets. researchgate.netnih.govresearchgate.net For example, studies have docked oxazolidinone derivatives into the active sites of proteins from the Cyclin-Dependent Kinases (CDK) family to investigate potential anticancer activity. nih.govresearchgate.net These simulations can suggest binding affinity and identify key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics (MD) Simulations are then often used to refine the results from docking. nih.gov An MD simulation provides a dynamic view of the ligand-receptor complex, showing how it behaves over time. nih.gov For promising oxazolidinone candidates identified through docking, MD simulations can assess the stability of the predicted binding pose and confirm the persistence of key intermolecular interactions, thereby providing stronger evidence for the proposed mechanism of biological action. nih.gov

| Computational Method | Application in Oxazolidinone Research | Key Insights | Representative Software |

| Density Functional Theory (DFT) | Investigating reaction pathways and electronic properties of oxazolidinone derivatives. nih.gov | Understanding reactivity, stability of intermediates, and transition state geometries. nih.gov | Spartan, Gaussian |

| Molecular Docking | Predicting binding modes of oxazolidinone derivatives to biological targets (e.g., bacterial ribosomes, CDK proteins). researchgate.netnih.govresearchgate.net | Identifying potential biological targets, predicting binding affinity, and visualizing key interactions. researchgate.netnih.gov | CLC Drug Discovery Workbench, AutoDock, SwissDock, UCSF Chimera researchgate.netnih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time. nih.gov | Confirming the stability of binding poses obtained from docking and analyzing dynamic interactions. nih.gov | Not specified in results |

Semiempirical Calculations for Conformational Analysis

Semiempirical quantum mechanical methods, such as AM1 and PM3, serve as efficient tools for predicting the ground-state conformations of complex organic molecules, including N-acylated derivatives of (S)-(-)-4-tert-Butyl-2-oxazolidinone. These calculations are crucial for understanding how the chiral auxiliary dictates the stereochemical outcome of reactions at the α-carbon of the acyl group.

The key to the auxiliary's function is its ability to control the conformation of the attached N-acyl chain. Computational studies focus on the dihedral angles around the N-C(O) bond and the C(O)-Cα bond. For N-acyl imides derived from this oxazolidinone, a stable conformation is sought that minimizes steric and electronic repulsions. The bulky tert-butyl group at the C4 position plays a critical role, sterically shielding one face of the molecule. Semiempirical calculations can predict the preferred orientation of the N-acyl group, which is generally a conformation where the two carbonyl groups (the oxazolidinone ring carbonyl and the exocyclic acyl carbonyl) are oriented anti-parallel to minimize dipole-dipole repulsion. youtube.com This arrangement, combined with the steric bulk of the tert-butyl group, effectively dictates the trajectory of incoming reagents. For instance, during enolate formation, the base will abstract the α-proton from the less sterically hindered face, leading to a specific enolate geometry (typically the Z-enolate). santiago-lab.com These calculations provide a foundational, albeit less accurate than higher-level methods, understanding of the steric environment that is fundamental to the auxiliary's stereodirecting capabilities.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to define atomic properties and the nature of chemical bonds and intermolecular interactions. ub.edu In the context of reactions involving this compound, QTAIM is particularly valuable for characterizing the non-covalent interactions that stabilize the crucial transition states responsible for stereoselectivity.

When an N-acyl derivative of the oxazolidinone is converted to an enolate using a Lewis acid (e.g., dialkylboron triflates or titanium tetrachloride) and a base, a rigid, chelated intermediate is formed. santiago-lab.comchem-station.com In this intermediate, the Lewis acidic metal center coordinates to both the exocyclic (acyl) carbonyl oxygen and the endocyclic (oxazolidinone) carbonyl oxygen. QTAIM analysis can be used to precisely characterize these interactions.

The theory identifies critical points in the electron density. The presence of a bond path and a bond critical point (BCP) between the Lewis acid center (e.g., Boron or Titanium) and the oxygen atoms would provide unambiguous evidence of chelation. Furthermore, the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can describe the nature of these interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonding, van der Waals) interactions. This analysis allows chemists to quantify the strength and nature of the chelation that locks the enolate into a single, planar conformation, which is essential for predictable facial selectivity in subsequent reactions like aldol additions or alkylations. youtube.comchem-station.com

Factors Influencing Diastereoselectivity and Enantioselectivity in Reactions

The high degree of stereocontrol achieved with this compound is not absolute and can be finely tuned by several factors. The interplay between the substrate, reagents, and reaction conditions determines the final stereochemical outcome.

Substrate Scope and Functional Group Compatibility

The reliability of this compound as a chiral auxiliary has been demonstrated across a wide range of substrates in various asymmetric transformations, including alkylations and aldol reactions. However, the structure of the substrate and the presence of certain functional groups can influence the reaction's efficiency and selectivity.

Generally, N-acyl derivatives of the auxiliary show broad compatibility. In stereoselective alkylations, a variety of N-(arylacetyl)oxazolidinones can be used, including those with electron-donating or electron-withdrawing substituents on the aryl ring. nih.gov Similarly, substrates with aliphatic N-acyl chains are also effective. nih.govwilliams.edu The methodology demonstrates excellent compatibility with numerous functional groups, which can often be present without the need for protection. researchgate.net However, limitations exist. For instance, highly sterically hindered substrates, such as those with ortho-substituted aryl groups, may lead to diminished yields. nih.gov In some cases, N-acyloxazolidinones derived from certain heterocyclic arylacetic acids have shown poor conversion or decomposition. nih.gov

The following table summarizes the compatibility of various substrates and functional groups in reactions utilizing this chiral auxiliary.

| Reaction Type | Compatible Substrates/Groups | Incompatible or Challenging Substrates | Reference(s) |

| α-Alkylation | N-(Arylacetyl) groups (various substitutions), N-Alkanoyl groups, Allyl halides, Benzyl (B1604629) halides | Tertiary alkyl halides (without special methods), ortho-Substituted arylacetyl groups, Certain heterocyclic arylacetic acids | nih.gov |

| Aldol Addition | Aliphatic and aromatic aldehydes, N-Propionyl imides, N-Acetyl imides (with specific Lewis acids) | α,β-Unsaturated aldehydes (can lead to Michael addition), Highly sterically hindered aldehydes | chem-station.com, alfa-chemistry.com |

| Curtius Reaction | β-Hydroxy carbonyl substrates with aryl (electron-rich, neutral, and poor) and aliphatic substituents | Not specified | nih.gov |

Catalyst and Reagent Design for Optimized Selectivity

The choice of catalysts and reagents is paramount for maximizing stereoselectivity. In reactions involving N-acyl-(S)-4-tert-butyl-2-oxazolidinone, Lewis acids and bases are crucial for the formation of a stereochemically defined enolate, which then reacts with an electrophile. chem-station.comalfa-chemistry.com

The design of these reagents directly impacts the geometry of the transition state. For instance, in Evans aldol reactions, boron-based Lewis acids like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine) are classically used to generate a Z-enolate via a six-membered chair-like transition state. youtube.comchem-station.com This chelated boron enolate ensures a rigid conformation where the bulky tert-butyl group of the auxiliary blocks one face of the enolate, leading to highly diastereoselective attack on the aldehyde. wikipedia.org

The table below highlights key catalyst and reagent systems used to optimize selectivity.

| Catalyst/Reagent System | Reaction Type | Role in Selectivity | Reference(s) |

| Bu₂BOTf / DIPEA | Aldol Addition | Forms a rigid, chelated Z-enolate, leading to high syn-diastereoselectivity. | chem-station.com, alfa-chemistry.com |

| TiCl₄ / Sparteine | Aldol Addition | Can provide access to "non-Evans" syn or anti products depending on stoichiometry. | scielo.org.mx |

| ZrCl₄ / LiHMDS | α-Alkylation | Promotes stereoselective alkylation with tertiary alkyl halides via zirconium enolates. | nih.gov |

| Fe(OTf)₂ / Chiral NPN Ligand | Reductive Cross-Coupling | Catalyzes asymmetric coupling of ketimines with alkyl halides with high enantioselectivity. | acs.org |

| MgBr₂ | Aldol Addition | Can favor "non-Evans" anti products, particularly with thiazolidinethione analogues. | societechimiquedefrance.fr |

Optimization of Reaction Conditions (e.g., Temperature, Solvents, Additives)

Fine-tuning reaction parameters such as temperature, solvent, and the use of additives is a critical final step in optimizing stereoselectivity. These conditions can significantly influence the energies of transition states, the stability of intermediates, and the rates of competing reaction pathways.

Temperature: Asymmetric reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity. Lower temperatures magnify the small energy differences between diastereomeric transition states, leading to a higher ratio of the desired product according to the Eyring equation. In some cases, temperature can even be used to reverse the diastereoselectivity of a reaction. wikipedia.org

Solvents: The polarity and coordinating ability of the solvent can have a profound effect. rsc.org In alkylations of oxazolidinone enolates, solvents like chloroform (B151607) have been shown to improve yields and maintain high diastereoselectivity. nih.gov For certain catalytic systems, a specific solvent like acetonitrile (B52724) (MeCN) can be crucial for achieving high enantioselectivity, with other solvents like THF or DMF leading to inferior results. acs.org Non-coordinating solvents are often preferred to allow for tight chelation between the Lewis acid and the N-acyloxazolidinone, which is key for high stereocontrol.

Additives: Additives can play multiple roles. In some alkylations, lithium chloride (LiCl) is added to break up enolate aggregates, leading to a cleaner and more rapid reaction with a single, well-defined reactive species. harvard.edu In other systems, additives may be required to facilitate catalyst turnover or stabilize intermediates.

The following table provides examples of how reaction conditions are optimized.

| Condition | Effect on Selectivity and Reactivity | Example Reaction | Reference(s) |

| Temperature | Lowering temperature (e.g., from 25 °C to -78 °C) generally increases diastereomeric/enantiomeric excess by exploiting larger ΔΔG‡. | Evans Aldol Reaction | wikipedia.org |

| Solvent | Chloroform (CHCl₃) provided superior yield and high diastereoselectivity compared to other solvents like THF or Toluene. | Zirconium-enolate alkylation | nih.gov |

| Solvent | Acetonitrile (MeCN) was found to be critical for high enantioselectivity; solvents like DMA, DMF, or THF gave poor results. | Iron-catalyzed cross-coupling | acs.org |

| Base | Sterically hindered bases (e.g., LHMDS, KHMDS) gave lower yields than less hindered ones (e.g., NaHMDS), indicating enolate formation efficiency is key. | Zirconium-enolate alkylation | nih.gov |

| Additive | LiCl promotes a cleaner, faster reaction by preventing enolate aggregation. | Asymmetric Alkylation | harvard.edu |

Recovery and Regeneration of S 4 Tert Butyl 2 Oxazolidinone Auxiliaries

Methodologies for Auxiliary Cleavage

The removal of the oxazolidinone auxiliary from the acylated product is a critical step that must be accomplished without compromising the newly formed stereocenter. publish.csiro.au A variety of methods have been developed to transform the N-acyl-oxazolidinone into a range of functional groups, with hydrolytic methods being among the most common. acs.org

A widely employed method for the cleavage of N-acyl oxazolidinones to yield the corresponding carboxylic acid involves the use of lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂). acs.orgacs.org This procedure is favored for its mild conditions, which help preserve the stereochemical integrity of the product. publish.csiro.aupublish.csiro.au

The mechanism of this reaction has been a subject of detailed study to understand its high regioselectivity. The key to the selective cleavage of the exocyclic amide bond over the endocyclic carbamate (B1207046) bond lies in the nucleophile generated in the reaction mixture. While LiOH alone tends to favor attack at the less hindered endocyclic carbonyl, leading to the destruction of the oxazolidinone ring, the combination with H₂O₂ generates the lithium hydroperoxide anion (LiOOH). publish.csiro.auresearchgate.netresearchgate.net This hydroperoxide anion is a more effective nucleophile for this specific transformation. williams.edu

The proposed mechanism proceeds as follows:

Deprotonation of hydrogen peroxide by lithium hydroxide forms the potent nucleophile, the hydroperoxide anion (OOH⁻). acs.org

This anion preferentially attacks the more sterically hindered exocyclic amide carbonyl of the N-acyl oxazolidinone. publish.csiro.au

This attack forms a tetrahedral intermediate. researchgate.net

The breakdown of this intermediate cleaves the N-acyl bond, releasing the chiral auxiliary and initially forming a peroxyacid. acs.orgwilliams.edu

This peracid intermediate is unstable under the reaction conditions and is rapidly reduced by excess hydrogen peroxide, which leads to the formation of the desired lithium carboxylate and the evolution of one equivalent of oxygen gas. acs.orgresearchgate.net

A final reductive workup, often with a reagent like sodium sulfite, converts any remaining peroxides and furnishes the final carboxylic acid product. williams.edu

Computational studies using Density Functional Theory (DFT) support the observation that while nucleophiles like OH⁻ prefer to attack the endocyclic carbonyl, the subsequent decomposition barrier is low, leading to ring-opening. researchgate.net For LiOOH, however, the barrier for the decomposition of the initially formed tetrahedral intermediate at the endocyclic position is significantly higher. This makes the exocyclic cleavage pathway the preferred route, explaining the observed regioselectivity. researchgate.net A significant, and often overlooked, aspect of this reaction is the stoichiometric release of oxygen gas, which can pose a safety risk, particularly on a large scale in the presence of flammable organic solvents. acs.org

Table 1: Comparison of Hydrolytic Cleavage Outcomes

| Reagent(s) | Primary Nucleophile | Site of Attack | Primary Product | Auxiliary Fate |

| LiOH | OH⁻ | Endocyclic Carbonyl | Hydroxyamide | Destroyed |

| LiOH / H₂O₂ | OOH⁻ | Exocyclic Carbonyl | Carboxylic Acid | Recovered |

While the LiOH/H₂O₂ protocol is common for generating carboxylic acids, other methods are employed to yield different functionalities directly from the N-acyl oxazolidinone, often with high recovery rates for the auxiliary. The choice of reagent dictates the nature of the resulting product.

Alternative nucleophiles can be used to achieve different transformations:

Alkoxy- and Thiol-based Cleavage: Reagents like lithium benzyloxide (LiOBn) or lithium benzylthiolate (LiSBn) can be used. Similar to LiOOH, these nucleophiles favor exocyclic cleavage, allowing for the synthesis of esters and thioesters, respectively, while enabling auxiliary recovery. publish.csiro.auresearchgate.net

Reductive Cleavage: To produce the corresponding alcohol, the amide can be reduced using reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄). This process also liberates the chiral auxiliary.

Lewis Acid-Catalyzed Cleavage: An efficient and operationally simple method involves the use of catalytic amounts of ytterbium(III) triflate (Yb(OTf)₃) as a Lewis acid promoter. researchgate.net This system can convert the N-acyl oxazolidinone into esters, amides, or Weinreb amides by reacting them with the corresponding alcohols, amines, or N,O-dimethylhydroxylamine. researchgate.net

Transesterification: Using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) is another method to cleave the auxiliary, affording the methyl ester of the chiral acid and allowing for the recovery of the oxazolidinone. unimi.it

Table 2: Selected Cleavage Reagents and Corresponding Products

| Reagent(s) | Product Functional Group | Auxiliary Recovery |

| LiOH / H₂O₂ | Carboxylic Acid | Yes |

| LiBH₄ or LiAlH₄ | Alcohol | Yes |

| Mg(OMe)₂ or NaOMe | Ester | Yes |

| LiOBn | Benzyl (B1604629) Ester | Yes |

| Yb(OTf)₃ / R-OH | Ester | Yes |

| Yb(OTf)₃ / R₂NH | Amide | Yes |

Economic and Environmental Considerations in Auxiliary Recycling

The principles of green chemistry and the circular economy are increasingly influential in modern synthetic chemistry, placing a strong emphasis on waste reduction and resource efficiency. unimi.itresearchgate.net In the context of asymmetric synthesis, the ability to recycle a chiral auxiliary like (S)-(-)-4-tert-Butyl-2-oxazolidinone is a significant factor in its practical and commercial appeal. sigmaaldrich.com

The high potential for recovery and recycling is a key feature that has contributed to the widespread and sustained use of oxazolidinone auxiliaries in both academic research and industrial manufacturing. acs.org

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (S)-(-)-4-tert-Butyl-2-oxazolidinone, and how should researchers interpret critical spectral features?

- Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry and purity. Key signals include the tert-butyl group (δ ~1.2 ppm in ¹H NMR) and the oxazolidinone carbonyl (δ ~170 ppm in ¹³C NMR). Chiral HPLC or polarimetry is essential to verify enantiomeric purity. Cross-reference with literature data (e.g., PubChem entries for analogous oxazolidinones) to validate assignments .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

- Methodological Answer : Employ low-temperature conditions (<0°C) during ring-closing steps to suppress epimerization. Use tert-butyl groups for steric stabilization of the chiral center. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via recrystallization (e.g., ethanol/water) to enhance purity. Validate yields using gravimetric analysis and NMR .

Q. What role does this compound play in asymmetric aldol reactions, and how should it be incorporated into substrates?

- Methodological Answer : As a chiral auxiliary, it directs stereochemistry via chelation control. Attach it to carboxylic acid precursors via acylation (e.g., DCC coupling). After aldol addition, cleave the auxiliary with LiOH/H₂O₂ to retain stereochemical integrity. Compare diastereomeric ratios using HPLC or NOESY NMR .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography (silica gel, 10:1 hexane/ethyl acetate) for preliminary purification. For enantiomeric enrichment, chiral stationary phases (e.g., cellulose-based) are optimal. Confirm purity via melting point (lit. mp ~87–90°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling predict the enantioselectivity of this compound in organocatalytic reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state geometries. Focus on steric interactions between the tert-butyl group and substrates. Validate models against experimental ee values from asymmetric alkylation or cyclopropanation reactions .

Q. What experimental and analytical approaches resolve contradictions in enantiomeric excess (ee) measurements for oxazolidinone-derived products?

- Methodological Answer : Cross-validate ee using chiral HPLC , Mosher ester analysis, and X-ray crystallography. If discrepancies arise, check for solvent polarity effects on NMR shifts or column degradation in HPLC. Reference EPA DSSTox data for baseline comparisons .

Q. How does the tert-butyl group in this compound influence its performance compared to other chiral auxiliaries (e.g., Evans’ oxazolidinones)?

- Methodological Answer : The tert-butyl group enhances steric bulk, reducing side reactions in congested transition states. Compare reaction rates and ee values in benchmark transformations (e.g., Evans’ syn-aldol). Use kinetic studies (Eyring plots) to quantify steric vs. electronic contributions .

Q. What strategies mitigate hydrolysis of this compound under acidic or basic conditions during prolonged reactions?

- Methodological Answer : Use aprotic solvents (e.g., THF, DCM) and avoid strong bases (e.g., NaH). Add molecular sieves to scavenge water. Monitor hydrolysis via IR (loss of carbonyl peak at ~1750 cm⁻¹). For acid-sensitive reactions, replace with more stable auxiliaries (e.g., 4-phenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.